molecular formula C16H15N5S B6612400 3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine CAS No. 675841-68-6

3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B6612400
CAS No.: 675841-68-6
M. Wt: 309.4 g/mol
InChI Key: ZCPQYTKYTCLLAN-RMKNXTFCSA-N
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Description

3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with cinnamylthio and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-pyridinyl hydrazine with cinnamyl chloride to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or cinnamylthio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
  • 3-(Benzylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
  • 3-(Allylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine

Uniqueness

3-(Cinnamylthio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the cinnamylthio group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-pyridin-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5S/c17-21-15(14-10-4-5-11-18-14)19-20-16(21)22-12-6-9-13-7-2-1-3-8-13/h1-11H,12,17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPQYTKYTCLLAN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675841-68-6
Record name 3-(CINNAMYLTHIO)-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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